
7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine ring system is planar, but the overall three-dimensional shape of the molecule would be influenced by the other attached groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the mercapto group (-SH) is a good nucleophile and can participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -SH and -Cl would increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación
Metabolism and Pharmacological Activity
Metabolomics in Occupational Exposure : High-resolution metabolomics was employed to investigate the biological response to trichloroethylene (TCE) exposure in workers. This study highlighted the systemic endogenous metabolism disruption, including alterations in purine catabolism, demonstrating the potential of metabolomics to understand the molecular mechanisms behind exposure-related diseases (Walker et al., 2016).
Mercaptopurine Activity in Leukemia : Mercaptopurine, a purine antimetabolite, has been studied for its activity in patients with acute lymphoblastic leukemia. Research has focused on its biochemical parameters, such as its activation and catabolism, which are critical for its therapeutic efficacy. This highlights the importance of understanding purine metabolism in the context of pharmacological applications (Zimm et al., 1986).
Environmental and Health Monitoring
Exposure to Environmental Chemicals : Studies have investigated the human exposure to non-persistent environmental chemicals, including their metabolites in urine, linking exposure to potential health effects. This research underscores the significance of monitoring environmental exposure to chemicals and their impact on human health, relevant to understanding how compounds like 7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione might be studied or monitored in environmental health contexts (Frederiksen et al., 2014).
Analytical Methodologies
Detection of Chemical Metabolites : The development of analytical methodologies for detecting chemical metabolites in biological samples is crucial for understanding the pharmacokinetics and environmental impact of purine derivatives and related compounds. This includes the detection of specific metabolites following exposure to various chemicals, facilitating the assessment of internal exposure and potential health outcomes (Barbieri et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUDSQAMYAPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2593028.png)
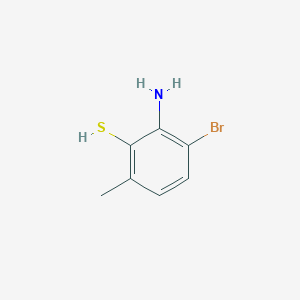
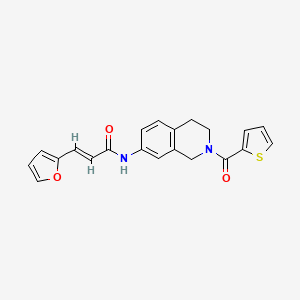

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)
![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)
![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)
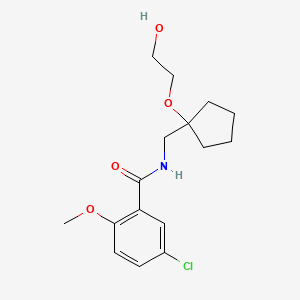
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)
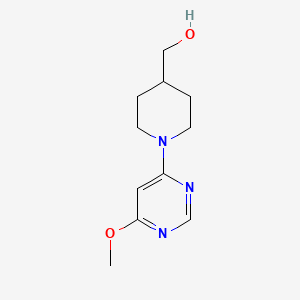
![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)
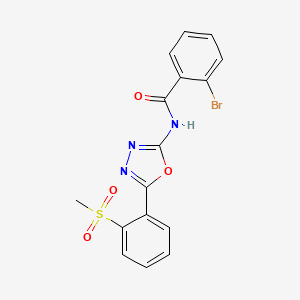
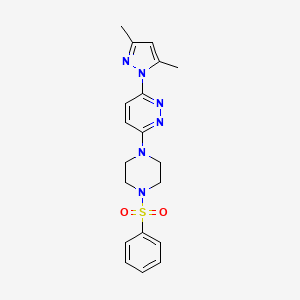
![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)